molecular formula C11H21ISn B14409138 (4-Iodobicyclo[2.2.2]octan-1-yl)(trimethyl)stannane CAS No. 84010-82-2

(4-Iodobicyclo[2.2.2]octan-1-yl)(trimethyl)stannane

Katalognummer: B14409138
CAS-Nummer: 84010-82-2
Molekulargewicht: 398.90 g/mol
InChI-Schlüssel: VLKSJRXAYYFBFS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Iodobicyclo[222]octan-1-yl)(trimethyl)stannane is a chemical compound that features a bicyclic octane structure with an iodine atom and a trimethylstannane group

Vorbereitungsmethoden

The synthesis of (4-Iodobicyclo[2.2.2]octan-1-yl)(trimethyl)stannane typically involves the reaction of a bicyclo[2.2.2]octane derivative with iodine and trimethylstannane. The reaction conditions often require the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve scaling up this reaction using optimized conditions to ensure high yield and purity of the compound .

Analyse Chemischer Reaktionen

(4-Iodobicyclo[2.2.2]octan-1-yl)(trimethyl)stannane undergoes various types of chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common reagents used in these reactions include halogens, reducing agents, and coupling catalysts. The major products formed from these reactions depend on the specific reagents and conditions employed .

Wissenschaftliche Forschungsanwendungen

(4-Iodobicyclo[2.2.2]octan-1-yl)(trimethyl)stannane has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of (4-Iodobicyclo[2.2.2]octan-1-yl)(trimethyl)stannane involves its interaction with specific molecular targets and pathways. The iodine and trimethylstannane groups play a crucial role in its reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Eigenschaften

CAS-Nummer

84010-82-2

Molekularformel

C11H21ISn

Molekulargewicht

398.90 g/mol

IUPAC-Name

(4-iodo-1-bicyclo[2.2.2]octanyl)-trimethylstannane

InChI

InChI=1S/C8H12I.3CH3.Sn/c9-8-4-1-7(2-5-8)3-6-8;;;;/h1-6H2;3*1H3;

InChI-Schlüssel

VLKSJRXAYYFBFS-UHFFFAOYSA-N

Kanonische SMILES

C[Sn](C)(C)C12CCC(CC1)(CC2)I

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.